4-[(ethylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide
Übersicht
Beschreibung
4-[(ethylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide, commonly known as ESI-09, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown promising results in various studies, particularly in the field of cancer research.
Wirkmechanismus
The mechanism of action of ESI-09 involves the inhibition of the Wnt signaling pathway. This pathway plays a crucial role in the regulation of cell growth and differentiation, and its dysregulation has been implicated in various diseases, including cancer. ESI-09 specifically targets the protein Dishevelled, which is a key component of the Wnt signaling pathway. By inhibiting Dishevelled, ESI-09 disrupts the Wnt signaling pathway and inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
ESI-09 has been shown to have several biochemical and physiological effects. In addition to its inhibitory effect on the Wnt signaling pathway, ESI-09 has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ESI-09 is its specificity for the Wnt signaling pathway. This specificity allows for targeted inhibition of cancer cells without affecting normal cells. Additionally, ESI-09 has been shown to have low toxicity in animal studies, which is important for its potential use in clinical settings.
One limitation of ESI-09 is its solubility in water, which can make it difficult to use in certain experiments. However, this limitation can be overcome by using appropriate solvents and purification techniques.
Zukünftige Richtungen
There are several future directions for the use of ESI-09 in scientific research. One potential direction is the development of ESI-09 derivatives with improved solubility and potency. Additionally, ESI-09 could be studied in combination with other cancer treatments, such as chemotherapy and radiation therapy, to determine its potential as a therapeutic agent. Finally, ESI-09 could be further studied for its potential use in treating other diseases, such as inflammatory bowel disease and Alzheimer's disease.
Conclusion:
ESI-09 is a small molecule inhibitor that has shown promising results in scientific research, particularly in the field of cancer research. Its specificity for the Wnt signaling pathway and low toxicity make it a potential therapeutic agent for cancer treatment. Further research is needed to fully understand the potential of ESI-09 and its derivatives in various applications.
Wissenschaftliche Forschungsanwendungen
ESI-09 has been used in various scientific research studies, particularly in the field of cancer research. It has been shown to inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and melanoma. ESI-09 has also been studied for its potential use in treating inflammatory diseases, such as rheumatoid arthritis and colitis.
Eigenschaften
IUPAC Name |
4-(ethylsulfonylamino)-N-[3-(trifluoromethyl)phenyl]benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3S/c1-2-25(23,24)21-13-8-6-11(7-9-13)15(22)20-14-5-3-4-12(10-14)16(17,18)19/h3-10,21H,2H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJWCYCGFAKYKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.